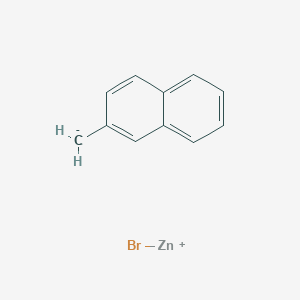

(2-Naphthyl)methylzinc bromide

概要

説明

(2-Naphthyl)methylzinc bromide is an organic zinc compound with the chemical formula C12H9BrZn. It appears as a white to pale yellow crystalline solid and is stable in air . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: (2-Naphthyl)methylzinc bromide can be synthesized through the reaction of (2-naphthyl)methyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive zinc and bromide compounds.

化学反応の分析

Negishi Cross-Coupling Reactions

(2-Naphthyl)methylzinc bromide serves as a critical reagent in palladium- or nickel-catalyzed Negishi cross-couplings, facilitating aryl-alkyl bond formation. Representative applications include:

Key Observations :

-

Reactions proceed at room temperature with Ni catalysts, tolerating aryl chlorides, bromides, and triflates .

-

Steric effects from the naphthyl group necessitate optimized ligand systems (e.g., XPhos for Pd; dtbbpy for Ni) .

Nucleophilic Addition to Carbonyl Compounds

The reagent acts as a strong nucleophile, adding to aldehydes, ketones, and esters:

Example Reaction :

-

Benzaldehyde reacts to form 1-(2-naphthylmethyl)benzyl alcohol.

-

Electron-deficient ketones (e.g., trifluoromethyl ketones) show enhanced reactivity due to polarization of the carbonyl group .

Limitations :

Carbometalation of Alkynes and Alkenes

The zinc moiety inserts into unsaturated bonds, enabling functionalization:

General Pathway :

-

1-Alkynes undergo regioselective carbozincation with >99% control using zirconocene catalysts .

-

Products serve as intermediates for further cross-coupling or protonation .

Comparative Reactivity with Analogues

Structural variations in organozinc reagents influence reaction outcomes:

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| (Phenyl)methylzinc bromide | Faster kinetics, lower steric hindrance | Ideal for bulky electrophiles |

| (1-Naphthyl)methylzinc bromide | Altered regioselectivity in additions | Electronic differences from 2-naphthyl |

| 2-(Bromomethyl)naphthalene | Precursor; less reactive in cross-couplings | Requires transmetalation for activation |

Note : The 2-naphthyl group’s steric bulk enhances selectivity in asymmetric syntheses but may reduce yields with hindered substrates .

Synthetic Utility in Complex Molecule Assembly

科学的研究の応用

Organic Synthesis

(2-Naphthyl)methylzinc bromide is primarily employed as a reagent in various cross-coupling reactions, particularly the Negishi reaction , which allows for the formation of carbon-carbon bonds between organozinc compounds and organic halides or triflates. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Applications

While specific biological activities of this compound are not extensively documented, derivatives containing naphthyl groups have been studied for potential pharmacological properties, including antimicrobial and anticancer activities. The reactivity of this compound enables the synthesis of biologically active intermediates that can be further functionalized for drug development .

Material Science

In material science, this compound is utilized for synthesizing fine chemicals and materials with specific properties. Its ability to participate in carbometalation reactions allows for functionalization of various organic molecules, making it valuable in developing new materials .

Reaction Mechanisms

The mechanism by which this compound exerts its effects involves the formation of a reactive organozinc intermediate that can undergo transmetalation with palladium catalysts, followed by reductive elimination to form desired products:

- Transmetalation : The organozinc compound reacts with a palladium catalyst.

- Reductive Elimination : This step leads to the formation of carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

Research has demonstrated the effectiveness of this compound in Negishi cross-coupling reactions to synthesize complex aromatic compounds. For instance, its reaction with various aryl halides has been shown to yield substituted aromatic compounds that serve as intermediates in pharmaceutical synthesis .

A study highlighted the use of this compound in synthesizing naphthalene derivatives that exhibited significant antimicrobial activity. The compound's ability to introduce the naphthylmethyl group into various substrates was crucial for developing these biologically active compounds .

Tables

| Application Area | Specific Use | Key Reactions |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Negishi reaction |

| Biological Research | Synthesis of bioactive compounds | Functionalization reactions |

| Material Science | Development of new materials | Carbometalation reactions |

作用機序

The mechanism by which (2-Naphthyl)methylzinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.

類似化合物との比較

(2-Naphthyl)methylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

(2-Naphthyl)methylzinc chloride: Similar in structure and reactivity but with a chloride instead of a bromide.

Uniqueness: (2-Naphthyl)methylzinc bromide is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its ability to form stable organozinc intermediates and participate in efficient cross-coupling reactions sets it apart from other similar compounds.

生物活性

(2-Naphthyl)methylzinc bromide, with the chemical formula CHBrZn, is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. While its primary applications lie in synthetic chemistry, emerging studies suggest potential biological activities associated with this compound and its derivatives. This article explores the biological activity of this compound, focusing on its reactivity, synthesis, and implications for pharmacology.

This compound is synthesized through the reaction of 2-naphthylmethyl bromide with zinc metal, typically in a non-polar solvent such as tetrahydrofuran (THF). The synthesis process can be summarized as follows:

- Reagents : 2-naphthylmethyl bromide and zinc metal.

- Solvent : Tetrahydrofuran (THF).

- Reaction Conditions : Conducted under inert atmosphere to prevent moisture and air contact, which can lead to pyrophoric reactions.

The resulting compound is characterized by its tetrahedral coordination around the zinc atom, influenced by the steric and electronic properties of the naphthyl group.

Potential Pharmacological Applications

- Antimicrobial Activity : Compounds derived from naphthalene have shown activity against various bacterial strains. This suggests that this compound could serve as a precursor for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that naphthalene derivatives may inhibit cancer cell proliferation. The ability of this compound to introduce the 2-naphthylmethyl group into different molecular frameworks could lead to novel anticancer compounds.

- Cholinesterase Inhibition : Although not directly studied for cholinesterase activity, related compounds have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes targeted in Alzheimer's disease treatment. This pathway could be explored further using derivatives synthesized from this compound .

Reactivity and Mechanisms

This compound participates in several key reactions:

- Cross-Coupling Reactions : It is particularly useful in Negishi coupling reactions, allowing for the formation of carbon-carbon bonds with various electrophiles.

- Nucleophilic Additions : The compound can act as a nucleophile in reactions with carbonyl compounds such as aldehydes and ketones.

Comparative Analysis

To better understand the significance of this compound in organic synthesis and its potential biological implications, a comparison with similar organozinc compounds reveals its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Bromomethyl)naphthalene | CHBr | Precursor for this compound; similar reactivity |

| (Phenyl)methylzinc bromide | CHBrZn | Less sterically hindered; widely used in Negishi reactions |

| (1-Naphthyl)methylzinc bromide | CHBrZn | Similar reactivity but different electronic properties |

| 3-(Bromomethyl)naphthalene | CHBr | Offers different regioselectivity compared to 2-naphthylic derivatives |

Case Studies and Research Findings

Recent studies have highlighted the potential for synthesizing biologically active compounds through functionalization of this compound:

- A study demonstrated that introducing various substituents onto the naphthalene ring significantly influenced reaction outcomes and binding affinities during synthesis.

- Another research effort focused on multicomponent reactions involving isocyanides that yielded products with notable cholinesterase inhibition properties, indicating a pathway for exploring similar activities with naphthalene derivatives .

特性

IUPAC Name |

bromozinc(1+);2-methanidylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMNWMGKBGIQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。